

Ethyl 1H-pyrazolo[4,3-b]pyridine-6-carboxylate molecular structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Ethyl 1H-pyrazolo[4,3-B]pyridine-6-carboxylate*

Cat. No.: *B1529513*

[Get Quote](#)

An In-Depth Technical Guide to the Molecular Structure of **Ethyl 1H-pyrazolo[4,3-b]pyridine-6-carboxylate**

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of **Ethyl 1H-pyrazolo[4,3-b]pyridine-6-carboxylate** (CAS No. 1383735-30-5). The pyrazolopyridine scaffold is a "privileged" heterocyclic system in medicinal chemistry, largely due to its structural similarity to endogenous purines, which allows it to interact with a wide array of biological targets.^{[1][2]} This document, intended for researchers, scientists, and drug development professionals, delineates the molecule's structural features, physicochemical properties, and the spectroscopic techniques essential for its characterization. We will explore its nomenclature, isomerism, and the specific arrangement of its fused-ring system. Furthermore, this guide presents predicted spectroscopic data based on analogous structures, outlines a plausible synthetic pathway, and discusses the molecule's significance as a versatile building block in the design of novel therapeutics, particularly kinase inhibitors.

Introduction: The Pyrazolopyridine Scaffold in Drug Discovery

Nitrogen-containing fused heterocyclic compounds are cornerstones of modern medicinal chemistry, with the pyrazolopyridine nucleus standing out for its remarkable versatility and

biological significance.^{[3][4]} Structurally, pyrazolopyridines are isosteres of purines, meaning they mimic the size and electronic properties of natural purines. This mimicry allows them to act as antagonists in biological processes that depend on purines, making them prime candidates for targeting purine-dependent enzymes and receptors.^{[1][2]}

Consequently, derivatives of the pyrazolopyridine core have been extensively investigated and developed as potent therapeutic agents with a broad spectrum of activities, including anticancer, anti-inflammatory, antimicrobial, and antileishmanial properties.^{[1][3][5]} Their ability to serve as a foundational scaffold for kinase inhibitors has garnered significant attention, as kinases are a critical class of enzymes often dysregulated in diseases like cancer.^[6] **Ethyl 1H-pyrazolo[4,3-b]pyridine-6-carboxylate** represents a key building block within this chemical class, offering a synthetically tractable core for the development of new chemical entities.

Core Molecular Structure and Nomenclature

The systematic name "**Ethyl 1H-pyrazolo[4,3-b]pyridine-6-carboxylate**" precisely defines the molecule's architecture, which consists of a pyrazole ring fused to a pyridine ring.

Isomeric Forms of Pyrazolopyridine

The fusion of a pyrazole and a pyridine ring can result in several distinct isomers, depending on the points of attachment. The nomenclature, such as [4,3-b], specifies this connectivity. The first number (4) indicates the side of the pyrazole ring, and the second number (3) indicates the side of the pyridine ring involved in the fusion. The letter ('b') denotes the face of the pyridine ring where the fusion occurs. Understanding these isomeric differences is critical, as each scaffold possesses a unique three-dimensional shape and electronic distribution, leading to different pharmacological profiles.

Caption: Common isomeric scaffolds of the pyrazolopyridine core.

Ethyl 1H-pyrazolo[4,3-b]pyridine-6-carboxylate

This guide focuses on the [4,3-b] isomer. The "1H" indicates that the nitrogen at position 1 of the pyrazole ring bears a hydrogen atom. The "6-carboxylate" specifies that an ethyl ester functional group is attached to position 6 of the pyridine ring.

Caption: IUPAC Numbered Molecular Structure.

Physicochemical Properties

The fundamental physicochemical properties of the title compound are summarized below. This data is essential for experimental design, including solvent selection, reaction condition optimization, and analytical method development.

Property	Value	Reference
CAS Number	1383735-30-5	[7]
Molecular Formula	C ₉ H ₉ N ₃ O ₂	[7]
Molecular Weight	191.19 g/mol	[8]
Physical Form	Solid	
IUPAC Name	ethyl 1H-pyrazolo[4,3-b]pyridine-6-carboxylate	[7]
SMILES String	O=C(OCC)C1=CN=C2C(NN=C2)=C1	
InChI Key	LJFBMJXIIWNKOD-UHFFFAOYSA-N	[7]

Spectroscopic Elucidation of the Molecular Structure

Structural confirmation of **Ethyl 1H-pyrazolo[4,3-b]pyridine-6-carboxylate** relies on a combination of spectroscopic methods. While specific experimental data for this exact compound is not publicly cataloged, its expected spectral characteristics can be reliably predicted based on extensive data from closely related pyrazolopyridine derivatives.[\[5\]](#)[\[9\]](#)[\[10\]](#)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the ethyl ester group, and the pyrazole N-H proton. The causality for the predicted chemical shifts lies in the electronic environment of each proton; protons attached to the electron-deficient pyridine ring are expected to appear further downfield.

Predicted Proton Assignment	Multiplicity	Approx. Chemical Shift (δ ppm)	Key Features
Pyrazole NH (1-position)	Broad Singlet	10.0 - 12.0	Exchangeable with D ₂ O; shift is solvent-dependent.
Pyridine H (5-position)	Singlet or Doublet	8.5 - 9.0	Downfield due to adjacent ring nitrogen.
Pyridine H (3-position)	Singlet or Doublet	8.0 - 8.5	Aromatic proton on the pyridine ring.
Pyrazole CH (7-position)	Singlet	7.5 - 8.0	Aromatic proton on the pyrazole ring.
Ester O-CH ₂ -CH ₃	Quartet	4.3 - 4.6	Coupled to the adjacent CH ₃ group.
Ester O-CH ₂ -CH ₃	Triplet	1.3 - 1.5	Coupled to the adjacent CH ₂ group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a map of the carbon skeleton. The carbonyl carbon of the ester is the most deshielded, appearing significantly downfield. Aromatic carbons appear in the typical 110-160 ppm range, while the aliphatic carbons of the ethyl group are found upfield.

Predicted Carbon Assignment	Approx. Chemical Shift (δ ppm)
Ester C=O	165 - 170
Aromatic Cs (Pyridine & Pyrazole)	110 - 160
Ester O-CH ₂ -CH ₃	60 - 65
Ester O-CH ₂ -CH ₃	14 - 15

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups within the molecule by detecting their vibrational frequencies.

Functional Group	Vibration Type	Expected Wavenumber (cm ⁻¹)
N-H (Pyrazole)	Stretching	3100 - 3300 (broad)
C-H (Aromatic)	Stretching	3000 - 3100
C-H (Aliphatic)	Stretching	2850 - 3000
C=O (Ester)	Stretching	1710 - 1740 (strong)
C=N & C=C (Aromatic Rings)	Stretching	1500 - 1650

Mass Spectrometry (MS)


Mass spectrometry confirms the molecular weight of the compound. For **Ethyl 1H-pyrazolo[4,3-b]pyridine-6-carboxylate** (C₉H₉N₃O₂), the high-resolution mass spectrum (HRMS) under electrospray ionization (ESI) conditions would be expected to show a protonated molecular ion peak ([M+H]⁺) at an m/z value corresponding to 338.0884.^[9]

Synthesis and Structural Validation

The synthesis of the pyrazolo[4,3-b]pyridine core can be achieved through several established routes. A common and effective strategy involves the construction of the pyrazole ring onto a pre-functionalized pyridine scaffold.

General Synthetic Workflow

A plausible synthesis begins with a suitably substituted pyridine, such as a 2-amino-3-halopyridine derivative bearing an ester at the 4-position. This intermediate can undergo a cyclization reaction with a hydrazine source to form the fused pyrazole ring. This method provides regiochemical control, ensuring the formation of the desired [4,3-b] isomer.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis of the target molecule.

Exemplary Synthetic Protocol

The following protocol is a representative method adapted from established procedures for synthesizing pyrazolopyridine cores.[11][12]

Objective: To synthesize **Ethyl 1H-pyrazolo[4,3-b]pyridine-6-carboxylate**.

Materials:

- Ethyl 2-amino-3-chloropyridine-4-carboxylate (1 equivalent)
- Hydrazine hydrate (2-3 equivalents)
- Ethanol or another suitable high-boiling solvent
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add Ethyl 2-amino-3-chloropyridine-4-carboxylate and the solvent under an inert atmosphere.
- Add hydrazine hydrate to the mixture.
- Heat the reaction mixture to reflux and maintain for several hours (e.g., 6-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC). The initial step is a nucleophilic substitution of the chloride by hydrazine.
- The subsequent intramolecular cyclization, involving the attack of the second hydrazine nitrogen onto the ester's neighboring ring carbon followed by elimination, occurs at elevated

temperatures to form the pyrazole ring.

- Upon completion, cool the reaction mixture to room temperature.
- Remove the solvent under reduced pressure.
- Purify the crude product using column chromatography on silica gel or recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure product.
- Validation: Confirm the identity and purity of the final compound using the spectroscopic techniques detailed in Section 4.0. The congruence between the experimental spectra and the predicted data provides robust validation of the molecular structure.

Significance and Applications in Drug Development

Role as a Kinase Inhibitor Scaffold

The structural arrangement of the pyrazolo[4,3-b]pyridine core is particularly well-suited for targeting the ATP-binding site of protein kinases. The fused ring system acts as a bioisostere of adenine (the purine base in ATP). The pyrazole N-H group and the pyridine ring nitrogen can form critical hydrogen bonds with the "hinge region" of the kinase active site, a common anchoring pattern for many potent kinase inhibitors.^[5] **Ethyl 1H-pyrazolo[4,3-b]pyridine-6-carboxylate** serves as an ideal starting point for elaborating structures that can occupy this site with high affinity and selectivity.

Structure-Activity Relationship (SAR) Insights

This molecule is a platform for generating diverse chemical libraries for drug screening. Key positions for modification include:

- N1 of the Pyrazole: Alkylation or arylation at this position can modulate potency and selectivity and is a common strategy in kinase inhibitor design.^[9]
- The Pyridine Ring: The ester at position 6 can be hydrolyzed to the corresponding carboxylic acid or converted to various amides to explore new interactions with the target protein.

- Other Ring Positions: Introduction of substituents at other available positions on the aromatic core can be used to fine-tune physicochemical properties (like solubility and metabolic stability) and exploit additional binding pockets.[\[3\]](#)

Conclusion

Ethyl 1H-pyrazolo[4,3-b]pyridine-6-carboxylate is a heterocyclic compound of significant interest to the scientific and drug development communities. Its molecular structure, defined by the specific fusion of a pyrazole and a pyridine ring, endows it with the purine-mimicking properties that are highly sought after in modern drug design. A thorough understanding of its structure, elucidated through a combination of NMR, IR, and mass spectrometry, is fundamental to its application. As a versatile and synthetically accessible scaffold, it represents a valuable starting point for the rational design of novel therapeutics, particularly in the competitive field of kinase inhibitor development.

References

- Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents. PubMed Central. [\[Link\]](#)
- Antileishmanial Pyrazolopyridine Derivatives: Synthesis and Structure–Activity Relationship Analysis.
- Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. PubMed. [\[Link\]](#)
- Supporting Information. The Royal Society of Chemistry. [\[Link\]](#)
- Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiprolifer
- Structures of pyrazolopyridine derivatives 85a-d.
- Structures of synthesized pyrazolopyridines 4a-m. Reaction conditions:.
- New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition. RSC Publishing. [\[Link\]](#)
- Pyrazolopyridine-thiazole derivatives with remarkable antiproliferative activity.
- Molecular structures of pyrazolopyridine derivatives 1–20.
- Structures of clinically effective pyrazolopyrimidine and pyrazolopyridine derivatives.
- Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. PMC - NIH. [\[Link\]](#)
- CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.

- Synthesis of 1-ethyl-4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid ethyl ester. Molbase. [Link]
- 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926).
- Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. Semantic Scholar. [Link]
- Ethyl 5-Formyl-1-(pyridin-3-yl)
- Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and Computational Approach of a New Pyrazolo[3,4-g]isoquinoline Deriva. ACS Omega. [Link]
- Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Canadian Journal of Chemistry. [Link]
- NMR Spectroscopy :: 1H NMR Chemical Shifts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biologica ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01931D [pubs.rsc.org]
- 7. Ethyl 1H-pyrazolo[4,3-b]pyridine-6-carboxylate | 1383735-30-5 [sigmaaldrich.com]
- 8. 1234616-14-8 | Ethyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate - Moldb [moldb.com]
- 9. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]
- 11. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- To cite this document: BenchChem. [Ethyl 1H-pyrazolo[4,3-b]pyridine-6-carboxylate molecular structure]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1529513#ethyl-1h-pyrazolo-4-3-b-pyridine-6-carboxylate-molecular-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com